molecular formula C19H18ClN3O2S2 B2450432 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034471-47-9

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2450432
CAS No.: 2034471-47-9
M. Wt: 419.94
InChI Key: PWWOUCZBXJNVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic compound characterized by its complex structure, comprising a benzothiazole group, a chloropyridinyl ether group, and a piperidinyl ethanone group. These components grant the compound unique properties that have been explored for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzothiazole Derivative Formation: : The synthesis usually starts with the formation of a benzothiazole derivative. This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

  • Thiol Substitution: : The next step involves the substitution of the thiol group in the benzothiazole with an ethanone derivative. This reaction typically employs a base catalyst under controlled temperature conditions.

  • Pyridinyl Ether Formation: : The chloropyridine moiety is then introduced via an etherification reaction with the piperidinyl ethanone derivative. This step requires anhydrous conditions and a strong base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial synthesis might adopt a similar route but optimized for large-scale production. This includes using bulk reagents, continuous flow reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones under oxidative conditions.

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it into an alcohol derivative.

  • Substitution: : Various substitution reactions can modify the benzothiazole or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the carbonyl group.

  • Substitution: : Halogens, nitrating agents, or alkylating agents for introducing substituents onto the aromatic rings.

Major Products

  • Sulfoxides and sulfones: : Resulting from oxidation reactions.

  • Alcohols: : From reduction of the carbonyl group.

  • Substituted Aromatics: : Derived from various substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in coordination chemistry, assisting in the formation of catalysts for organic reactions.

Biology

  • Biochemical Probes: : Used in the design of probes for studying biological pathways and interactions.

  • Antimicrobial Agents: : Exhibits potential as an antimicrobial due to the presence of bioactive moieties.

Medicine

  • Drug Development: : Explored in medicinal chemistry for its potential therapeutic effects, particularly as an inhibitor of certain enzymes or receptors.

  • Diagnostics: : Potential use in imaging and diagnostic applications due to its distinct chemical properties.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties, such as polymers or surface coatings.

  • Agriculture: : Possible applications as a component in pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings play crucial roles in binding to these targets, while the piperidine and ethanone groups may influence the overall binding affinity and specificity. The mechanism often involves inhibition of enzymatic activity or modulation of receptor functions, impacting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone: : Lacks the chloropyridine moiety, affecting its biological activity and specificity.

  • 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)ethanone: : Absence of the benzothiazole ring alters its chemical reactivity and applications.

Uniqueness

The presence of both the benzothiazole and chloropyridinyl ether groups in 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone enhances its versatility in chemical reactions and broadens its spectrum of scientific research applications. This dual functionality sets it apart from similar compounds, offering unique opportunities for innovation in various fields.

Conclusion

This compound is a compound of significant interest across multiple disciplines due to its complex structure and diverse applications. Understanding its synthesis, chemical behavior, and mechanisms of action provides valuable insights that can drive further research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c20-14-11-21-8-5-16(14)25-13-6-9-23(10-7-13)18(24)12-26-19-22-15-3-1-2-4-17(15)27-19/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWOUCZBXJNVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.